Agatharesinol acetonide
Overview
Description
Agatharesinol acetonide is a compound used for research and development . It is not intended for medicinal, household, or other uses .
Synthesis Analysis
The biosynthesis of Agatharesinol acetonide is related to the death of ray parenchyma cells in sapwood sticks of Cryptomeria japonica under humidity-regulated conditions . The biosynthesis of agatharesinol appears to originate from the breakdown of starch .Molecular Structure Analysis
Agatharesinol acetonide has a molecular formula of C20H22O4 . Its average mass is 326.386 Da and its monoisotopic mass is 326.151794 Da .Scientific Research Applications
Biosynthesis of Agatharesinol : Studies have shown the involvement of the phenylpropanoid pathway in the biosynthesis of agatharesinol, a norlignan, in the sapwood of Cryptomeria japonica. The use of labeled precursors like l-phenylalanine and trans-cinnamic acid helped in tracing the incorporation of these precursors into agatharesinol, providing insights into its biosynthetic pathway (Imai, Nomura, & Fukushima, 2006).
Biological Activities : Agatharesinol acetonide has shown anticancer activity towards certain cell lines. For instance, it exhibited activity against the A549 non-small-cell lung-cancer cell line. Extracts of Sequoia sempervirens, containing agatharesinol acetonide, were also found to have antifungal properties and inhibited the proteolytic activity of cathepsin B (Zhang, Tan, Yang, Lu, Cao, & Wu, 2005).
Chemical Synthesis and Modification : Research has been conducted on the stereoselective total synthesis of agatharesinol acetonide and related norlignans. This includes the synthesis of di-O-methyl ethers of agatharesinol and other norlignans, which are characteristic of coniferae (Beracierta & Whiting, 1978).
Immunohistochemical Studies : Antibodies against agatharesinol have been developed for immunolabeling studies. This research is significant for understanding the localization and concentration of agatharesinol in plant tissues, such as in the heartwood of Cryptomeria japonica (Nagasaki, Yasuda, & Imai, 2001).
Safety And Hazards
properties
IUPAC Name |
4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-20(2)23-13-19(24-20)18(15-6-10-17(22)11-7-15)12-5-14-3-8-16(21)9-4-14/h3-12,18-19,21-22H,13H2,1-2H3/b12-5+/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNCNVJVRJKHEP-ORFBMEDESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Agatharesinol acetonide |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.